methyl 5-bromo-1H-indole-2-carboxylate
CAS No.: 210345-56-5
Cat. No.: VC2423058
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210345-56-5 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | methyl 5-bromo-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 |
| Standard InChI Key | DNHVXZDHGTWAQW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2)Br |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2)Br |
Introduction
Physical and Chemical Properties
Methyl 5-bromo-1H-indole-2-carboxylate is characterized by a well-defined set of physical and chemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physicochemical parameters of this compound.
Table 1. Physical and Chemical Properties of Methyl 5-Bromo-1H-Indole-2-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.080 g/mol |
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 386.2±22.0 °C at 760 mmHg |
| Flash Point | 187.3±22.3 °C |
| Exact Mass | 252.973831 |
| LogP | 3.43 |
| PSA | 42.09000 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Index of Refraction | 1.666 |
| Storage Condition | 2-8°C |
The compound exhibits relatively high thermal stability, as evidenced by its elevated boiling point (386.2±22.0 °C at 760 mmHg) and flash point (187.3±22.3 °C) . Its LogP value of 3.43 suggests moderate lipophilicity, an important parameter for predicting membrane permeability and potential biological activity . The polar surface area (PSA) of 42.09 provides insight into the compound's potential for passive molecular transport through cellular membranes, which is particularly relevant for drug development applications.
Crystal Structure
The crystallographic analysis of methyl 5-bromo-1H-indole-2-carboxylate reveals important structural features that influence its chemical behavior and intermolecular interactions. X-ray diffraction studies conducted at 103 K have established that this compound crystallizes in the monoclinic space group P21/n with the following unit cell parameters:
Table 2. Crystallographic Parameters of Methyl 5-Bromo-1H-Indole-2-Carboxylate
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| a | 12.911(12) Å |
| b | 3.907(3) Å |
| c | 18.923(18) Å |
| β | 105.460(14)° |
| V | 920.0(15) ų |
| Z | 4 |
| T | 103 K |
The indole ring system in methyl 5-bromo-1H-indole-2-carboxylate maintains a planar configuration, with sp²-hybridization at the nitrogen atom as evidenced by the sum of angles around the indole N atom (359.9°) . This planarity is essential for the delocalization of electrons throughout the aromatic system, contributing to the compound's stability and reactivity profile.
A notable feature of the crystal structure is the planar arrangement of the carboxylate group with respect to the indole ring system . This orientation suggests the presence of π-conjugation between the pyrrole double bond and the carbonyl group, further supported by the N—O1 intramolecular distance of 2.80(1) Å and the C8–N–C1–C9 torsion angle of −178.7(6)° .
The crystal packing is stabilized by intermolecular hydrogen-bond interactions, particularly N–H···O hydrogen bonds between adjacent molecules in the crystal lattice . These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules within the crystal and contribute to the compound's macroscopic physical properties.
Synthetic Approaches
Several synthetic methodologies have been developed for the preparation of methyl 5-bromo-1H-indole-2-carboxylate, with the Fischer indole synthesis serving as a foundational approach. One well-documented synthetic route involves the following sequence:
Fischer Indole Synthesis Pathway
This classical approach for indole synthesis has been adapted for methyl 5-bromo-1H-indole-2-carboxylate preparation through the following steps:
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Preparation of methylpyruvate-4-bromo-phenylhydrazone from 4-bromoaniline via diazotization, reduction, and condensation with methyl pyruvate
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Cyclization of the hydrazone using polyphosphoric acid as the reaction medium
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Purification and crystallization of the final product
The detailed experimental procedure involves taking methylpyruvate-4-bromo-phenylhydrazone (0.0075 mol, 2 g) in polyphosphoric acid (10 g) under stirring conditions, followed by heating the reaction mixture to 328–338 K for 4 hours . The reaction progress is monitored by thin-layer chromatography. After completion, water (100 ml) is added to the cooled solution to break the lumps until a slurry forms. The solid product is filtered, washed with water, and purified by charcoalization in ethyl acetate. This synthetic approach yields methyl 5-bromo-1H-indole-2-carboxylate with approximately 70% efficiency .
Alternative Synthetic Routes
Alternative approaches to synthesizing methyl 5-bromo-1H-indole-2-carboxylate include:
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Direct bromination of methyl indole-2-carboxylate at the 5-position
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Carbonylation of 5-bromo-indole derivatives followed by esterification
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Metal-catalyzed coupling reactions using appropriate precursors
These methodologies offer different advantages in terms of yield, selectivity, and scalability, providing synthetic chemists with multiple options based on their specific requirements and available starting materials.
Spectroscopic Characterization
Comprehensive spectroscopic data facilitates the identification and structural elucidation of methyl 5-bromo-1H-indole-2-carboxylate. Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the connectivity and electronic environment of atoms within the molecule.
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum (CDCl₃, 300 MHz) of methyl 5-bromo-1H-indole-2-carboxylate exhibits the following characteristic signals:
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δ 3.91 (s, 3H, –CH₃): Corresponds to the methyl ester protons
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δ 7.06 (s, 1H, Ar—H): Assigned to the C-3 proton of the indole ring
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δ 7.29 (d, J = 10.2 Hz, 1H, Ar—H): Corresponds to an aromatic proton
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δ 7.39 (d, J = 8.7 Hz, 1H, Ar—H): Assigned to an aromatic proton
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δ 7.75 (s, 1H, Ar—H): Corresponds to the aromatic proton at C-4
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δ 11.63 (s, 1H, –NH–, exchangeable with D₂O): Characteristic signal for the indole N-H proton
This spectral pattern confirms the structural features of methyl 5-bromo-1H-indole-2-carboxylate, particularly the presence of the methyl ester group, the substitution pattern on the aromatic ring, and the indole N-H functionality.
Chemical Reactivity and Transformations
The reactivity profile of methyl 5-bromo-1H-indole-2-carboxylate is governed by the functional groups present in its structure, particularly the bromine substituent at the 5-position and the methyl carboxylate at the 2-position. These functionalities serve as handles for various synthetic transformations.
Reactions at the Bromine Substituent
The bromine atom at the 5-position provides a versatile site for transition metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination with primary or secondary amines
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Stille coupling with organostannanes
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Negishi coupling with organozinc reagents
Biological and Medicinal Applications
As a member of the indole family, methyl 5-bromo-1H-indole-2-carboxylate shares the privileged scaffold status associated with numerous bioactive compounds. Indole-2-carboxylic acid derivatives have been studied for various biological activities, positioning this compound as a potential starting point for medicinal chemistry investigations.
Structure-Activity Relationships
Research on indole-2-carboxylic acid derivatives has revealed several structure-activity relationships relevant to methyl 5-bromo-1H-indole-2-carboxylate and its analogs:
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The carboxyl group at the 2-position can chelate with metal ions in the active sites of enzymes such as integrase, contributing to inhibitory activity
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Modifications at the 5-position can significantly influence binding affinity and selectivity for various biological targets
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The indole N-H functionality often serves as a hydrogen bond donor in interactions with biological macromolecules
These structure-activity relationships provide valuable insights for the rational design of novel bioactive compounds based on the methyl 5-bromo-1H-indole-2-carboxylate scaffold.
Comparison with Structural Analogs
Comparing methyl 5-bromo-1H-indole-2-carboxylate with structurally related compounds provides insights into the effects of specific structural modifications on physical, chemical, and potentially biological properties.
Positional Isomers and Derivatives
Table 3. Comparison of Methyl 5-Bromo-1H-Indole-2-Carboxylate with Structural Analogs
The positional isomer methyl 5-bromo-1H-indole-3-carboxylate differs from the title compound only in the position of the carboxymethyl group (position 3 versus position 2) . This subtle structural difference can significantly impact the electronic distribution within the molecule, affecting its chemical reactivity and potential biological activity.
The N-methylated derivative 5-bromo-1-methyl-1H-indole-2-carboxylic acid lacks the N-H hydrogen bond donor capability of the title compound, potentially altering its interactions with biological macromolecules . Additionally, the presence of a free carboxylic acid rather than a methyl ester affects the compound's polarity, solubility, and acid-base properties.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate represents a doubly modified analog, featuring both N-methylation and an ethyl ester rather than a methyl ester . These modifications increase the molecule's lipophilicity and may influence its pharmacokinetic properties in biological systems.
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